N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide” is a compound that contains a thiazole ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound involves a thiazole ring, which is a five-membered ring containing two hetero atoms . It also contains a difluorophenyl group and a methoxybenzamide group .Scientific Research Applications
Antioxidant Activity
Compounds related to this scaffold have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
These compounds have also been reported to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain medications.
Anti-inflammatory Activity
Anti-inflammatory activity has been observed in these compounds . This suggests potential applications in treating conditions characterized by inflammation.
Antimicrobial Activity
Compounds with this structure have shown antimicrobial properties , indicating potential use in fighting various types of infections.
Antifungal Activity
These compounds have demonstrated antifungal properties , which could be useful in treating fungal infections.
Antiviral Activity
Antiviral activity has been observed in these compounds , suggesting potential applications in the treatment of viral infections.
Anticancer Activity
Compounds related to this scaffold have shown anticancer properties . This suggests they could be used in the development of new cancer treatments.
Akt Inhibitor
A compound similar to this, Hu7691, has been found to be a potent and selective Akt inhibitor . Akt inhibitors are a class of drugs that block Akt, a protein in the body that promotes cell division and survival. They are being studied in the treatment of cancer.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to possess a wide range of pharmacological properties . Similarly, compounds containing the 3,4-difluorophenyl group have shown significant biological activities .
Mode of Action
These groups are known to contribute to the biological activity of various compounds .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biological processes, suggesting that this compound may also affect multiple pathways .
Pharmacokinetics
The presence of the methoxy group might influence its absorption and distribution, as methoxy groups are known to enhance the lipophilicity of compounds, potentially improving their absorption and distribution .
Result of Action
Given the known biological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects .
properties
IUPAC Name |
N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3S/c1-27-14-5-2-11(3-6-14)18(26)24-19-23-13(10-28-19)9-17(25)22-12-4-7-15(20)16(21)8-12/h2-8,10H,9H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLUQGDIEMJQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.